molecular formula C4H7NO B13128936 (s)-2-Hydroxybutanenitrile

(s)-2-Hydroxybutanenitrile

Cat. No.: B13128936
M. Wt: 85.10 g/mol
InChI Key: NHSSTOSZJANVEV-BYPYZUCNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(s)-2-Hydroxybutanenitrile can be synthesized through several methods. One common approach involves the reaction of (s)-2-Chlorobutyronitrile with a base, such as sodium hydroxide, to induce a substitution reaction that replaces the chlorine atom with a hydroxyl group. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Another method involves the asymmetric reduction of 2-Oxobutyronitrile using a chiral catalyst. This method ensures the production of the (s)-enantiomer with high enantiomeric purity. The reaction conditions often include the use of hydrogen gas and a metal catalyst, such as rhodium or ruthenium, under controlled temperature and pressure.

Industrial Production Methods

Industrial production of this compound often employs the same synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity. Continuous flow reactors and optimized reaction conditions are used to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(s)-2-Hydroxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Oxobutyronitrile using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a metal catalyst.

    Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products

    Oxidation: 2-Oxobutyronitrile.

    Reduction: 2-Aminobutyronitrile.

    Substitution: 2-Chlorobutyronitrile.

Scientific Research Applications

(s)-2-Hydroxybutanenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules and can be used in studies involving enzyme-catalyzed reactions.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (s)-2-Hydroxybutanenitrile depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme and affecting its activity. The molecular targets and pathways involved vary based on the biological system and the specific enzyme or receptor being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxybutanenitrile: The racemic mixture of the compound.

    2-Aminobutyronitrile: The reduced form of the nitrile group.

    2-Oxobutyronitrile: The oxidized form of the hydroxyl group.

Uniqueness

(s)-2-Hydroxybutanenitrile is unique due to its chiral nature, which allows for enantioselective reactions and applications. Its specific stereochemistry can lead to different biological activities and interactions compared to its racemic or achiral counterparts.

Properties

Molecular Formula

C4H7NO

Molecular Weight

85.10 g/mol

IUPAC Name

(2S)-2-hydroxybutanenitrile

InChI

InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m0/s1

InChI Key

NHSSTOSZJANVEV-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](C#N)O

Canonical SMILES

CCC(C#N)O

Origin of Product

United States

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